molecular formula C6H6N2O2 B1297851 4-Methyl-3-nitropyridine CAS No. 5832-44-0

4-Methyl-3-nitropyridine

Cat. No.: B1297851
CAS No.: 5832-44-0
M. Wt: 138.12 g/mol
InChI Key: JLNRJMGYBKMDGI-UHFFFAOYSA-N
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Description

4-Methyl-3-nitropyridine is an organic compound with the molecular formula C₆H₆N₂O₂ and a molecular weight of 138.1240 g/mol It is a substituted nitropyridine, characterized by a methyl group at the fourth position and a nitro group at the third position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-3-nitropyridine can be synthesized through the malonation of 4-methoxy-3-nitropyridine with sodium diethyl malonate . Another method involves the nitration of pyridine derivatives using dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by reaction with sulfur dioxide (SO₂) and hydrogen sulfite ion (HSO₃⁻) in water .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like ammonia (NH₃) or primary amines are used under basic conditions.

Major Products:

    Reduction: 4-Methyl-3-aminopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4-Methyl-3-nitropyridine is used as a starting material in the synthesis of various heterocyclic compounds, such as ethyl 6-azaindole-2-carboxylate and 3-substituted azaindoles . These compounds have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with anti-inflammatory and anticancer properties. Additionally, it is used in organic synthesis as an intermediate for the preparation of more complex molecules.

Comparison with Similar Compounds

    3-Nitropyridine: Similar structure but lacks the methyl group at the fourth position.

    4-Methylpyridine: Similar structure but lacks the nitro group at the third position.

    4-Nitropyridine: Similar structure but lacks the methyl group at the fourth position.

Uniqueness: 4-Methyl-3-nitropyridine is unique due to the presence of both a methyl group and a nitro group on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

4-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-5-2-3-7-4-6(5)8(9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNRJMGYBKMDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334743
Record name 4-Methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5832-44-0
Record name 4-Methyl-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5832-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-3-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and spectroscopic data for 4-Methyl-3-nitropyridine?

A1: this compound has the molecular formula C6H6N2O2 and a molecular weight of 138.12 g/mol []. While the provided research doesn't explicitly state the structure, it indicates a pyridine ring with a methyl group at the 4th position and a nitro group at the 3rd position.

Q2: How do the electronic properties of this compound make it suitable for applications like solar cells?

A2: Density Functional Theory (DFT) calculations on this compound reveal a measurable energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) []. This HOMO-LUMO gap suggests the potential for charge transfer within the molecule, a crucial property for materials used in solar cells [].

Q3: Has this compound demonstrated any catalytic properties?

A3: The provided research focuses primarily on the compound's synthesis, spectroscopic characterization, and theoretical calculations of electronic and nonlinear optical properties. There is no mention of catalytic properties or applications for this compound in these papers.

Q4: Can computational chemistry methods predict the properties and behavior of this compound?

A4: Yes, computational chemistry methods like Density Functional Theory (DFT) have been employed to investigate this compound [, ]. These studies used DFT to calculate the molecule's vibrational frequencies, electronic structure, and nonlinear optical properties. The results align well with experimental data, demonstrating the effectiveness of computational methods in predicting the compound's behavior [, ].

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